molecular formula C10H11FN8O2 B14123883 [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol

Cat. No.: B14123883
M. Wt: 294.25 g/mol
InChI Key: FMMKFPBAFDMOLE-PLDPKQSISA-N
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Description

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azido group, a fluorine atom, and an aminopurinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.

    Introduction of the azido group: This step often involves nucleophilic substitution reactions where an azide ion replaces a leaving group such as a halide.

    Attachment of the aminopurinyl moiety: This step typically involves coupling reactions using purine derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion of the azido group to an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The fluorine atom can enhance the compound’s stability and bioavailability, while the aminopurinyl moiety can interact with nucleic acids and proteins, potentially affecting their function.

Comparison with Similar Compounds

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol can be compared with other nucleoside analogs and azido-containing compounds:

  • Similar Compounds

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methanol
    • [(2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol]
  • Uniqueness

    • The presence of the azido group and fluorine atom distinguishes it from other nucleoside analogs.
    • Its unique structure allows for specific interactions with biological targets, making it a valuable tool in research.

This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C10H11FN8O2

Molecular Weight

294.25 g/mol

IUPAC Name

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H11FN8O2/c11-5-6(17-18-13)4(1-20)21-10(5)19-3-16-7-8(12)14-2-15-9(7)19/h2-6,10,20H,1H2,(H2,12,14,15)/t4-,5-,6-,10-/m1/s1

InChI Key

FMMKFPBAFDMOLE-PLDPKQSISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])F)N

Origin of Product

United States

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